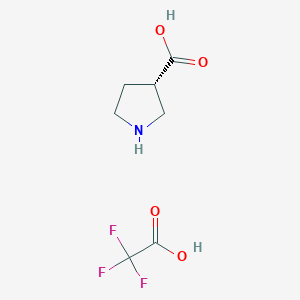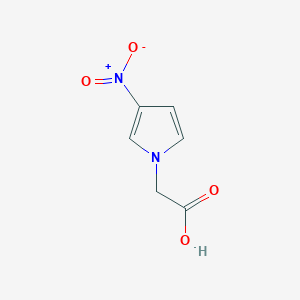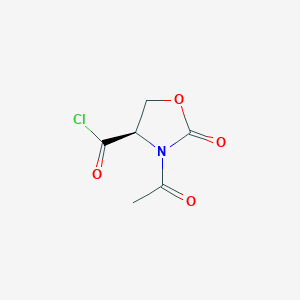
2-Phenyl-1,3-oxazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyloxazolidin-4-one is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms. This compound is part of the oxazolidinone family, which is known for its significant applications in medicinal chemistry, particularly as chiral auxiliaries in asymmetric synthesis and as antibacterial agents .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-phenyloxazolidin-4-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method includes the reduction of a precursor compound using potassium borohydride under acidic conditions, followed by cyclization with diethyl carbonate under alkaline conditions . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods: For industrial-scale production, the synthesis of 2-phenyloxazolidin-4-one can be optimized by using readily available raw materials and ensuring the reaction conditions are safe and scalable. The process involves the use of non-flammable and non-explosive reagents, making it suitable for large-scale production .
化学反応の分析
Types of Reactions: 2-Phenyloxazolidin-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can yield different substituted oxazolidinones.
Substitution: It can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products: The major products formed from these reactions include various substituted oxazolidinones, which can be further utilized in synthetic organic chemistry .
科学的研究の応用
2-Phenyloxazolidin-4-one has a wide range of applications in scientific research:
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: Derivatives of oxazolidinones, such as linezolid, are used as antibacterial agents.
Industry: It is employed in the synthesis of various pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-phenyloxazolidin-4-one and its derivatives, particularly in antibacterial applications, involves the inhibition of bacterial protein synthesis. This is achieved by binding to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the 70S initiation complex essential for bacterial reproduction . This unique mechanism makes it effective against resistant bacterial strains.
類似化合物との比較
Linezolid: An oxazolidinone antibiotic with a similar mechanism of action.
Tedizolid: Another oxazolidinone derivative with enhanced efficacy and tolerability.
Uniqueness: 2-Phenyloxazolidin-4-one is unique due to its versatility in synthetic applications and its role as a precursor to various biologically active compounds. Its ability to act as a chiral auxiliary and its effectiveness in antibacterial applications set it apart from other similar compounds .
特性
CAS番号 |
38052-67-4 |
|---|---|
分子式 |
C9H9NO2 |
分子量 |
163.17 g/mol |
IUPAC名 |
2-phenyl-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C9H9NO2/c11-8-6-12-9(10-8)7-4-2-1-3-5-7/h1-5,9H,6H2,(H,10,11) |
InChIキー |
RVFRYUNGRFJAFI-UHFFFAOYSA-N |
正規SMILES |
C1C(=O)NC(O1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


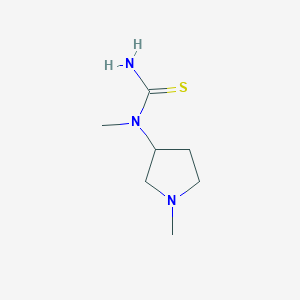
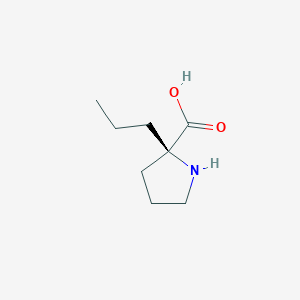

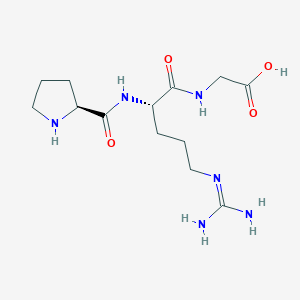
![1H-Pyrrolo[2,3-B]pyridine, 5-(4-ethylphenyl)-](/img/structure/B15210201.png)
![[(4S,5R,6S)-5,6-Dihydroxy-5,6-dihydro-4H-cyclopenta[c]furan-4-yl]acetic acid](/img/structure/B15210209.png)

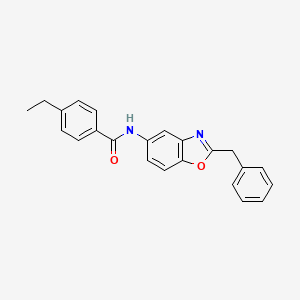

![4-(Benzo[g]quinolin-4-ylamino)-2-((diethylamino)methyl)phenol](/img/structure/B15210229.png)
![(4S,4'S)-2,2'-((R)-6,6'-Dimethyl-[1,1'-biphenyl]-2,2'-diyl)bis(4-(tert-butyl)-4,5-dihydrooxazole)](/img/structure/B15210231.png)
